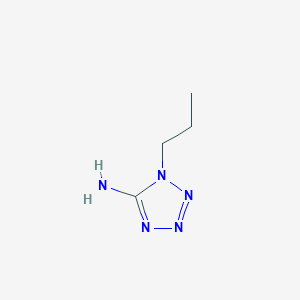

1-propyl-1H-tetrazol-5-amine

説明

Historical Context and Significance of Tetrazole Chemistry in Academia

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. rug.nlnih.govcolab.ws Tetrazoles are five-membered aromatic heterocyclic compounds containing one carbon and four nitrogen atoms, a structure that does not occur naturally. rug.nlnih.govbohrium.com A key characteristic of the tetrazole ring is its high nitrogen content, which contributes to a high enthalpy of formation. colab.wsnih.gov

In the decades following their discovery, the academic and industrial interest in tetrazoles grew exponentially, particularly within medicinal chemistry. researchgate.net A pivotal reason for their significance is that the tetrazole ring is considered a bioisostere of the carboxylic acid group. nih.govacs.orgresearchgate.net This means it can often replace a carboxylic acid moiety in a drug molecule, potentially leading to improved metabolic stability and better pharmacokinetic profiles, such as increased lipophilicity and bioavailability. rug.nlhilarispublisher.com

This unique property has led to the incorporation of the tetrazole scaffold into a vast array of pharmacologically active molecules. researchgate.net Research has demonstrated that tetrazole derivatives possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antihypertensive, and antiviral properties. bohrium.comhilarispublisher.comresearchgate.nettaylorandfrancis.com Beyond pharmaceuticals, the high-energy nature of tetrazoles has led to their application in materials science as components in propellants, explosives, and gas generators for automotive airbags. nih.govacs.org

Rationale for Focused Research on 1-Propyl-1H-tetrazol-5-amine

The specific focus on this compound stems from the unique combination of its structural features: the tetrazole core, the amino group at the 5-position, and the propyl group at the 1-position. 5-Aminotetrazoles are considered one of the most important classes of tetrazole derivatives due to their significant chemical versatility and wide range of applications in medicinal and materials chemistry. researchgate.net

The presence of the amino group (–NH2) at the C5 position of the tetrazole ring is crucial, as it provides a site for further chemical modification and can participate in hydrogen bonding, a key interaction in biological systems. The substituent at the N1 position, in this case, a propyl group (–CH2CH2CH3), plays a critical role in modulating the compound's physicochemical properties, such as its solubility, lipophilicity, and steric profile. These modifications can influence how the molecule interacts with biological targets.

Consequently, research into this compound is driven by its potential in diverse fields, including pharmaceuticals and materials science. cymitquimica.com Scientists investigate this compound as a potential scaffold for new therapeutic agents, building upon the well-established biological activities of the broader tetrazole family. ontosight.aismolecule.com Furthermore, its structure makes it a valuable building block in organic synthesis for the construction of more complex, novel heterocyclic systems. ontosight.ai

Below is a table summarizing the key properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉N₅ cymitquimica.comuni.lu |

| Molecular Weight | 127.15 g/mol cymitquimica.com |

| CAS Number | 5340-04-5 cymitquimica.com |

| Appearance | White to off-white solid cymitquimica.com |

| InChIKey | RUCUYFVAKOESSN-UHFFFAOYSA-N uni.lu |

| Solubility | Soluble in polar solvents cymitquimica.com |

Overview of Key Research Areas and Interdisciplinary Relevance

Research on tetrazole derivatives, including this compound, is inherently interdisciplinary, bridging several branches of chemical and biological sciences.

Medicinal Chemistry: This remains the most significant area of application for tetrazoles. bohrium.com The tetrazole motif is a key component in numerous FDA-approved drugs. acs.org Research focuses on designing and synthesizing novel tetrazole-containing compounds for a wide range of diseases, leveraging their role as bioisosteres to optimize lead compounds and develop new therapeutic strategies. researchgate.netresearchgate.net

Organic Synthesis: Tetrazoles are valuable intermediates and building blocks for creating more elaborate molecular architectures. ontosight.aiacs.org A significant body of research is dedicated to developing novel, efficient, and environmentally benign synthetic methodologies for tetrazole derivatives, including multicomponent reactions and microwave-assisted synthesis. bohrium.comresearchgate.net

Materials Science: The high nitrogen content and energetic properties of tetrazoles make them prime candidates for the development of advanced high-energy materials. acs.org They are investigated for use as explosives, rocket propellants, and as environmentally benign gas-generating agents. nih.govacs.org Their derivatives are also used in other material applications, such as photography and imaging technologies. nih.govacs.org

Coordination Chemistry: The multiple nitrogen atoms in the tetrazole ring allow these compounds to act as effective ligands, forming stable complexes with a variety of metal ions. nih.gov This property is exploited in areas such as analytical chemistry for metal ion removal and in the development of new catalysts. nih.govscielo.org.za

The study of these compounds can also contribute to broader global challenges. For instance, the development of novel tetrazole-based antiviral agents directly supports the UN's Sustainable Development Goal 3 (Good Health and Well-being) by helping to combat infectious diseases. The interdisciplinary nature of this research underscores the value of collaborative scientific efforts in addressing complex global issues.

Table 2: Key Research Areas and Applications of Tetrazole Derivatives

| Research Area | Key Applications and Focus |

|---|---|

| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer, Antihypertensive, Antiviral drug design; Bioisosteric replacement. bohrium.comhilarispublisher.comresearchgate.net |

| Materials Science | Propellants, Explosives, Gas generators for airbags, Photography and imaging chemicals. nih.govacs.org |

| Organic Synthesis | Building blocks for complex heterocycles; Development of green synthetic methods. ontosight.aiacs.org |

| Coordination Chemistry | Ligands for metal complexes; Catalysis; Analytical reagents for metal ion detection and removal. nih.govscielo.org.za |

特性

IUPAC Name |

1-propyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCUYFVAKOESSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277699 | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-04-5 | |

| Record name | NSC3612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Propyl-1H-tetrazol-5-amine

The creation of the 1,5-disubstituted tetrazole scaffold, as seen in this compound, is principally achieved through two major pathways: [3+2] cycloaddition reactions and multicomponent reactions (MCRs).

The most fundamental and widely employed method for synthesizing the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide source with a nitrile. mdpi.comresearchgate.net For the target compound, this would involve a reaction between a propyl-substituted azide and a cyanamide derivative or, more commonly, a propyl-substituted cyanamide and an azide salt.

Conventionally, the synthesis of 5-substituted-1H-tetrazoles is achieved by reacting organic nitriles with an azide, often sodium azide (NaN₃), in the presence of a proton source like ammonium chloride or acetic acid. beilstein-journals.org These reactions typically require high temperatures (100–150 °C) and long reaction times. beilstein-journals.orgacs.org The in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive, is a significant drawback of this approach, necessitating careful handling and limiting scalability. beilstein-journals.org

The reaction mechanism is generally considered a concerted [2+3] cycloaddition. acs.org However, depending on the reactants and conditions, a stepwise mechanism involving the nucleophilic attack of the azide anion on the nitrile carbon, followed by cyclization, has also been proposed. acs.orgresearchgate.net DFT calculations suggest a pathway involving nitrile activation followed by the formation of an imidoyl azide intermediate which then cyclizes. researchgate.net The presence of electron-withdrawing groups on the nitrile can facilitate the reaction, but this limits the substrate scope.

To overcome the limitations of conventional methods, various catalytic systems have been developed to promote the [3+2] cycloaddition under milder conditions. These catalysts function by activating the nitrile group, thereby increasing its electrophilicity and facilitating the cycloaddition. organic-chemistry.orgrsc.org

Metal Salts: Lewis acidic metal salts are effective catalysts for this transformation. Salts of zinc, copper, cobalt, and manganese have been widely used. organic-chemistry.orgacs.orgresearchgate.net For instance, zinc salts can catalyze the reaction in water, broadening the scope to include various aromatic and alkyl nitriles. organic-chemistry.org Cobalt(II) complexes have also been shown to efficiently catalyze the reaction under homogeneous conditions, proceeding through an isolable cobalt(II) diazido intermediate. acs.orgnih.gov The activation of the nitrile moiety by the metal catalyst lowers the activation energy of the cycloaddition step. organic-chemistry.org

Nanocatalysts: Heterogeneous nanocatalysts have gained significant attention due to their high efficiency, stability, and reusability. nih.govamerigoscientific.com Various types, including magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-based systems), metal-organic frameworks (MOFs), and metal oxides (e.g., ZnO, NiO), have been successfully employed. nih.govamerigoscientific.comnanomedicine-rj.comnanomedicine-rj.com These catalysts offer a large surface area for the reaction and can be easily separated from the reaction mixture using an external magnet or by filtration, simplifying the work-up procedure. nih.gov Silver-doped ZnO nanorods have even been used for photo-triggered synthesis of 1,5-disubstituted tetrazoles. nih.govamerigoscientific.com

L-Proline: The use of organocatalysts, particularly the amino acid L-proline, represents an environmentally benign and cost-effective alternative to metal-based catalysts. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net L-proline effectively catalyzes the [3+2] cycloaddition of various nitriles and sodium azide, providing excellent yields in short reaction times. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is typically carried out in a solvent like DMF at elevated temperatures, but the protocol avoids the use of hazardous Lewis acids or toxic metals. organic-chemistry.orgthieme-connect.com

| Catalyst Type | Examples | Typical Conditions | Advantages | Research Findings |

| Metal Salts | ZnCl₂, Cu(OAc)₂, Co(II) complexes | Water, Isopropanol, or DMF; Reflux | Broad substrate scope, good yields. organic-chemistry.orgresearchgate.net | Zinc salts enable the reaction in water. organic-chemistry.org Cobalt complexes proceed via a characterizable diazido intermediate. acs.orgnih.gov |

| Nanocatalysts | Fe₃O₄@...-Cu, NiO, Ag-ZnO | EtOH or Water; 70-130 °C | High efficiency, excellent yields, catalyst reusability, simple work-up. nih.govamerigoscientific.comnanomedicine-rj.com | Magnetic nanocatalysts are easily recovered. nih.gov Photo-triggered synthesis is possible with Ag-ZnO nanorods. amerigoscientific.com |

| Organocatalyst | L-Proline | DMF; 110 °C | Environmentally benign, cost-effective, high-yielding, simple procedure. organic-chemistry.orgthieme-connect.comthieme-connect.com | Effective for a broad range of nitriles, including aliphatic and aryl substrates, with up to 96% yield. organic-chemistry.org |

The application of non-conventional energy sources has been shown to dramatically accelerate the synthesis of tetrazoles.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for rapidly synthesizing 5-substituted and 1,5-disubstituted tetrazoles. researchgate.netresearchgate.netuokerbala.edu.iqresearchgate.netrsc.org By using controlled microwave heating, reaction times can be reduced from several hours to just a few minutes, while often improving yields. organic-chemistry.orgrsc.org For example, the microwave-assisted Ugi-azide reaction to form 1,5-disubstituted tetrazoles was completed in 10 minutes at 95°C, compared to 16 hours using conventional heating. researchgate.net This rapid heating avoids the formation of side products often seen with prolonged heating at high temperatures. beilstein-journals.org

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that facilitates the synthesis of 1,5-disubstituted tetrazoles. mdpi.comrsc.orgmdpi.com Ultrasound irradiation can promote the Ugi-azide reaction under solvent-free and mild conditions, providing a green chemistry approach to these heterocycles. mdpi.comrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for generating molecular diversity. scielo.org.mx They are characterized by high atom economy, operational simplicity, and convergence.

The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comscielo.org.mxresearchgate.net This reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃). scielo.org.mx To generate this compound, the reaction would likely utilize n-propylamine as the amine component.

The mechanism of the Ugi-azide reaction begins with the condensation of the amine (n-propylamine) and the carbonyl compound to form an imine. scielo.org.mx The imine is then protonated by hydrazoic acid (generated in situ from TMSN₃), forming an iminium ion. This intermediate is subsequently attacked by both the isocyanide and the azide anion. The resulting α-adduct undergoes a spontaneous intramolecular 1,5-dipolar electrocyclization to yield the stable 1,5-disubstituted tetrazole ring. scielo.org.mx

The UA-4CR is highly versatile, tolerating a wide range of substrates and allowing for the rapid construction of libraries of tetrazole derivatives. scielo.org.mxbeilstein-journals.org The reaction often proceeds under mild, catalyst-free conditions at room temperature, although it can also be accelerated by microwave or ultrasound irradiation. scielo.org.mxnih.gov This methodology has been combined with other reactions, such as the Heck reaction, in one-pot sequences to create even more complex heterocyclic systems. beilstein-journals.orgnih.govnih.gov

Multicomponent Reactions (MCRs) for Tetrazole Scaffold Construction

Passerini-Type Reactions and Related Approaches

The Passerini three-component reaction (P-3CR) represents a significant multicomponent reaction for generating α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.org Its application has been extended to the synthesis of tetrazole derivatives, offering a direct route to functionalized tetrazoles. beilstein-journals.org

A novel strategy involves using diversely protected, unprecedented tetrazole aldehydes as building blocks in multicomponent reactions. These building blocks can be efficiently synthesized via a Passerini-tetrazole reaction. beilstein-journals.org For instance, the reaction of an appropriate isocyanide, a carboxylic acid, and a tetrazole-based aldehyde would yield a precursor that, after subsequent chemical modifications, could lead to this compound. This approach is advantageous due to the use of cost-effective and readily available starting materials. beilstein-journals.org

Furthermore, the Passerini-tetrazole reaction can be employed to synthesize α-hydroxymethyltetrazoles, which are versatile intermediates. beilstein-journals.org These can be oxidized to the corresponding aldehydes, which then serve as key components in subsequent multicomponent reactions to build molecular complexity. beilstein-journals.org Catalytic enantioselective Passerini-type reactions have also been developed, affording 5-(1-hydroxyalkyl)tetrazoles in good yields and high enantiomeric excess, showcasing the potential for stereocontrolled synthesis in this class of compounds. epfl.ch

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazoles to develop more environmentally benign and efficient methods. thieme-connect.com

Water-Mediated and Solvent-Free Methodologies

Water, as a green solvent, has been successfully utilized in the synthesis of 5-aminotetrazoles. One-pot, three-component synthesis of tetrazoles has been achieved in water by reacting amines, isothiocyanates, and sodium azide. researchgate.net This method often involves the desulfurization of a thiourea intermediate. researchgate.net For example, a water-promoted, one-pot, three-component synthesis of 1-benzyl-N-propyl-1H-tetrazol-5-amine has been reported with a 71% yield. researchgate.net Cysteine has also been used as a catalyst in water-mediated, one-pot multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide at room temperature. clockss.org

Solvent-free conditions represent another green approach. An efficient, solvent-free grinding strategy at room temperature has been developed for the synthesis of 5-aminotetrazoles from N,N'-disubstituted thioureas. researchgate.net Additionally, an iron(III) chloride-catalyzed, solvent-free, three-component condensation of triethyl orthoformate, an amine, and trimethylsilyl azide provides 1-substituted tetrazoles in excellent yields. scirp.org

Utilization of Heterogeneous Catalysts and Nanomaterials

To overcome the drawbacks of homogeneous catalysts, such as difficult separation and poor recyclability, heterogeneous catalysts have been explored for tetrazole synthesis. thieme-connect.com These catalysts offer advantages like ease of recovery and reuse.

Various heterogeneous catalysts have been employed, including:

Metal-based catalysts: Nano-TiCl4.SiO2 has been shown to be a highly efficient and reusable catalyst for preparing 5-substituted 1H-tetrazoles. ajol.infoscielo.org.za Other examples include nanocrystalline ZnO, CuFe2O4 nanoparticles, mesoporous ZnS, and CoY zeolite. thieme-connect.comacs.org A novel heterogeneous catalyst comprising a Schiff base coordinated Cu(II) on Fe3O4@SiO2 nanoparticles has demonstrated high efficiency in synthesizing tetrazole derivatives in water. researchgate.net

Nanomaterials: Nickel(II) hydroxide nanoparticles have been sustainably generated and used for the green synthesis of 5-substituted 1H-tetrazoles. acs.org Co-modified nickel-based oxide electrodes (Ni3–xCoO4/carbon cloth) have been prepared to facilitate the oxidative coupling of 5-aminotetrazole. acs.org The use of these nanomaterials often allows for milder reaction conditions and improved yields. acs.orgacs.org

The catalytic activity of these materials is often attributed to the synergy between different components, such as a metallic center and an imidazolium ion in the case of the Fe3O4@SiO2-supported catalyst. researchgate.net

Sustainable Reagent Development for Propyl Group Introduction

The introduction of the propyl group onto the tetrazole ring is a key step in the synthesis of this compound. Sustainable methods for this alkylation are of interest. One approach involves the reaction of 5-aminotetrazole with a propylating agent. The alkylation of 5-aminotetrazole in basic media is known to produce a mixture of N-1 and N-2 substituted isomers. mdpi.com

A novel one-pot, multicomponent reaction has been developed that combines nitrile cycloaddition with alkylation, providing direct access to 2,5-disubstituted tetrazoles from simple starting materials. organic-chemistry.org This method utilizes an organic nitrite reagent to generate diazonium intermediates that react with monosubstituted tetrazoles. organic-chemistry.org While this specific method yields 2,5-disubstituted products, the development of similar one-pot strategies could be adapted for the selective synthesis of this compound.

Synthesis through Desulfurization of Thioureas to 5-Aminotetrazoles

The desulfurization of thioureas is a common and versatile method for the synthesis of 5-aminotetrazoles. benthamdirect.com This approach typically involves the reaction of a substituted thiourea with an azide source in the presence of a desulfurizing agent. benthamdirect.com

A variety of reagents have been employed to promote this transformation, including:

Metal Salts: Historically, toxic heavy metal salts like mercury(II) chloride and lead(II) oxide were used. nih.govacs.org More recently, less toxic alternatives such as bismuth nitrate have been explored. nih.govacs.org Bismuth(III) acts as a thiophilic soft Lewis acid, coordinating with the sulfur atom of the thiourea to facilitate desulfurization. nih.gov

Halogenated Reagents and Hypervalent Iodine Compounds: Carbon tetrabromide has been used as a thiophilic reagent for the oxidative desulfurization of N,N'-disubstituted thioureas at room temperature, offering an environmentally friendly alternative to heavy metal salts. pleiades.onlineresearchgate.net Trichloroisocyanuric acid is another N-halo reagent used for this purpose. researchgate.netresearchgate.net

The general mechanism involves the formation of a carbodiimide intermediate, which then reacts with an azide ion to form a guanylazide. Subsequent intramolecular cyclization yields the 5-aminotetrazole ring. nih.gov

| Desulfurizing Agent | Substrates | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Bismuth Nitrate (Bi(NO3)3·5H2O) | Phenyl isothiocyanate, NaN3, amine | Microwave heating | Nontoxic promoter, short reaction times, simple workup. | nih.gov |

| Carbon Tetrabromide (CBr4) | N,N'-disubstituted thiourea, NaN3 | DMF, room temperature | Environmentally friendly, avoids heavy metals, excellent yields. | pleiades.onlineresearchgate.net |

| Trichloroisocyanuric Acid | Thioureas, trimethylsilyl azide | Ethyl acetate, room temperature | Affordable, safe, and stable N-halo reagent. | researchgate.net |

| Mercury(II) Chloride (HgCl2) | Thiourea, NaN3 | Water | Water-promoted, but uses a toxic metal salt. | researchgate.net |

Alternative Precursors and Novel Cyclization Strategies

Beyond the traditional routes, research into alternative precursors and novel cyclization strategies continues to expand the synthetic toolbox for accessing this compound and its analogs.

One notable alternative precursor is cyanogen azide, which can react with primary amines to generate an imidoyl azide intermediate. This intermediate then cyclizes to form 1-substituted 5-aminotetrazoles in good yields. nih.govmdpi.com This method has been utilized for the synthesis of various monocyclic and bicyclic 5-aminotetrazole derivatives. mdpi.com

Another approach involves the use of N,N-dibromoarylsulfonamides, which react with isonitriles and sodium azide in a metal-free cascade reaction. This process proceeds through an isolable carbodiimide intermediate that cyclizes to afford 5-aminotetrazoles. researchgate.net

The alkylation of the tetrazole ring itself represents a key strategic point for introducing the propyl group. A method for the N-arylation of N,1-diaryl-1H-tetrazol-5-amines has been reported using palladium catalysis, suggesting that similar catalytic methods could be developed for N-alkylation. researchgate.net Furthermore, a novel approach for the alkylation of 5-substituted 1H-tetrazoles employs an organic nitrite reagent to generate diazonium intermediates from aliphatic amines, which then react with the tetrazole. organic-chemistry.org This strategy has been successfully applied in a one-pot, multicomponent reaction combining nitrile cycloaddition with alkylation. organic-chemistry.org

Derivatization and Functionalization of this compound

The derivatization and functionalization of this compound can be systematically approached by considering reactions at the amino group, modifications of the propyl side chain, and functionalization of the tetrazole ring.

Reactions at the Amino Group

The primary amino group at the C-5 position of the tetrazole ring is a key site for functionalization. It behaves as a typical nucleophile and can undergo a variety of reactions to form a wide array of derivatives.

Alkylation: The amino group can be alkylated using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. The reaction may require a base to neutralize the hydrogen halide formed as a byproduct. Mono- or di-alkylation can occur depending on the reaction conditions and the stoichiometry of the reagents. For instance, the reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl or N,N-dialkyl-1-propyl-1H-tetrazol-5-amine.

Acylation: Acylation of the amino group is a common transformation, readily achieved using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated. chemguide.co.uk The resulting N-(1-propyl-1H-tetrazol-5-yl)amides are important intermediates in medicinal chemistry.

Reaction with Isocyanates: The amino group of this compound can react with isocyanates (R-N=C=O) to form urea derivatives. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. This method is a straightforward way to introduce a variety of substituents onto the amino group. thieme-connect.de

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides access to a class of compounds with a distinct chemical and biological profile.

A representative table of these reactions is provided below:

| Reaction Type | Reagent | Product Class |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-propyl-1H-tetrazol-5-amine |

| Acylation | Acyl Chloride (RCOCl) | N-(1-Propyl-1H-tetrazol-5-yl)amide |

| Reaction with Isocyanate | Isocyanate (R-NCO) | N-(1-Propyl-1H-tetrazol-5-yl)urea |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-(1-Propyl-1H-tetrazol-5-yl)sulfonamide |

Modifications of the Propyl Side Chain

The propyl side chain at the N-1 position is generally less reactive than the amino group or the tetrazole ring. It is a saturated alkyl group and, as such, its functionalization typically requires more forcing conditions.

Halogenation: Free radical halogenation of the propyl chain can be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with chemical initiators. This would lead to a mixture of mono- and poly-halogenated products at different positions on the propyl chain.

Oxidation: Oxidation of the propyl group is challenging and generally requires strong oxidizing agents. Under harsh conditions, it could potentially lead to the formation of hydroxylated or carbonylated derivatives, or even cleavage of the side chain.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be applied to functionalize the propyl chain. acs.org However, specific examples for this compound are not widely reported in the literature.

Ring Functionalization and Substitution Patterns

The tetrazole ring itself can undergo certain functionalization reactions, although it is generally considered an electron-deficient system and thus resistant to electrophilic aromatic substitution.

Alkylation of the Tetrazole Ring: Alkylation of 5-substituted-1H-tetrazoles with alkyl halides typically results in a mixture of N-1 and N-2 isomers. nanomedicine-rj.com In the case of this compound, the N-1 position is already occupied, so further alkylation would likely occur at one of the other nitrogen atoms of the ring, leading to the formation of a tetrazolium salt.

Nucleophilic Substitution: The tetrazole ring can undergo nucleophilic substitution at the C-5 position if a suitable leaving group is present. For example, if the amino group were converted to a better leaving group, it could be displaced by other nucleophiles.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, a characteristic feature of its reactivity.

Palladium-Catalyzed N-Arylation of 1-Substituted-1H-tetrazol-5-amines

A significant advancement in the functionalization of 1-substituted-1H-tetrazol-5-amines is the development of palladium-catalyzed N-arylation reactions. This method allows for the formation of a C-N bond between the exocyclic amino group and an aryl group, yielding N-aryl-1-substituted-1H-tetrazol-5-amines. This transformation is valuable for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand, for instance, Xantphos or RuPhos. A base, commonly Cs₂CO₃ or K₂CO₃, is required to facilitate the reaction. The reaction is versatile and tolerates a good range of functional groups on both the tetrazole and the aryl halide. thieme-connect.de

A study has reported the successful N-arylation of various 1-substituted-1H-tetrazol-5-amines with different aryl bromides, providing the desired products in good yields. The reaction conditions are generally mild, which helps to prevent side reactions like the Dimroth rearrangement. thieme-connect.de

Below is a table summarizing representative examples of palladium-catalyzed N-arylation of 1-substituted-1H-tetrazol-5-amines, which illustrates the scope of this methodology. While specific examples for this compound are not detailed, the reactivity is expected to be analogous.

| 1-Substituent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Methyl | 4-Bromotoluene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 85 |

| Benzyl | 4-Bromoanisole | Pd₂(dba)₃/RuPhos | K₂CO₃ | Dioxane | 92 |

| Phenyl | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 78 |

| Ethyl | 3-Bromopyridine | Pd₂(dba)₃/RuPhos | K₂CO₃ | Dioxane | 75 |

This palladium-catalyzed cross-coupling reaction represents a powerful tool for the late-stage functionalization of 1-substituted-1H-tetrazol-5-amines, enabling the rapid generation of diverse chemical libraries for various applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-propyl-1H-tetrazol-5-amine, offering unambiguous evidence of its atomic arrangement through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

The proton NMR spectrum provides a clear map of the hydrogen atoms within the molecule. The n-propyl group attached to the tetrazole nitrogen gives rise to three distinct signals. The methylene (-CH₂-) protons directly bonded to the nitrogen (N1) are the most deshielded due to the electron-withdrawing effect of the heterocyclic ring, typically appearing as a triplet. The adjacent methylene protons of the propyl chain appear as a multiplet, while the terminal methyl (-CH₃) protons resonate as an upfield triplet. The amine (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (propyl) | 0.80 - 1.10 | Triplet (t) | 3H |

| -CH₂- (propyl, middle) | 1.90 - 2.10 | Multiplet (m) | 2H |

| N-CH₂- (propyl) | 4.20 - 4.50 | Triplet (t) | 2H |

| -NH₂ (amine) | 5.0 - 6.0 (broad) | Singlet (s) | 2H |

Note: Data are estimated based on analogous compounds described in the literature. acgpubs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. This compound displays four distinct carbon signals. The quaternary carbon atom (C5) within the tetrazole ring is significantly deshielded and appears at the lowest field, around 156.4 ppm. spectrabase.com The three carbons of the propyl chain are observed at higher fields, with the carbon directly attached to the nitrogen appearing around 46.5 ppm, followed by the middle methylene carbon at approximately 22.9 ppm, and the terminal methyl carbon at about 11.1 ppm. spectrabase.com

Table 2: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C5 (tetrazole ring) | 156.4 |

| N-C H₂- (propyl) | 46.5 |

| -C H₂- (propyl, middle) | 22.9 |

| -C H₃ (propyl) | 11.1 |

Source: Spectral Database for Organic Compounds (SDBS) data for 1-Propyl-1H-tetraazol-5-ylamine. spectrabase.com

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum, are employed to definitively confirm the structural assignments. An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. For this compound, this technique would show a cross-peak connecting the ¹H signal of the N-CH₂ protons (e.g., ~4.4 ppm) with the ¹³C signal of the N-CH₂ carbon (~46.5 ppm). mdpi.comresearchgate.net Similarly, correlations would be observed for the other two sets of protons and carbons in the propyl chain, providing unambiguous confirmation of the ¹H and ¹³C assignments and verifying the connectivity of the propyl group to the tetrazole ring. mdpi.comresearchgate.net The tetrazole carbon (C5) and the amine protons would not show a correlation in this experiment as C5 has no attached protons.

In certain 1,5-disubstituted α-amino tetrazoles, particularly those with bulky substituents, a phenomenon known as atropoisomerism can occur. nih.govresearchgate.net This arises from hindered rotation around a single bond, such as the bond between the tetrazole ring and a substituent, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). Spectroscopically, this is manifested by a splitting or duplication of signals in both the ¹H and ¹³C NMR spectra, as the corresponding nuclei in the different atropisomers are chemically non-equivalent. nih.gov While this effect is highly dependent on the steric bulk of the substituents, it is a key characteristic to consider in the structural analysis of complex derivatives within this class of compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of fragmentation patterns. For the molecular formula C₄H₉N₅, the monoisotopic mass is 127.08579 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecular ion, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of approximately 128.093. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.09307 |

| [M+Na]⁺ | 150.07501 |

| [M+K]⁺ | 166.04895 |

Source: PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule by measuring their characteristic vibrational frequencies. The spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. semanticscholar.org The C-H stretching vibrations of the propyl group appear in the 2850-3000 cm⁻¹ range. acgpubs.org Vibrations associated with the tetrazole ring, including N=N and C=N stretching, as well as ring breathing modes, are found in the fingerprint region between 900 cm⁻¹ and 1600 cm⁻¹. pnrjournal.comsmolecule.com

Table 4: General IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Propyl (-C₃H₇) | C-H Stretch | 2850 - 3000 |

| Tetrazole Ring | N=N, C=N Stretch | 1300 - 1600 |

| Tetrazole Ring | Ring Vibrations | 900 - 1200 |

Note: Data compiled from general spectroscopic tables and literature on related tetrazole compounds. acgpubs.orgsemanticscholar.orgpnrjournal.comsmolecule.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of similar 5-aminotetrazole derivatives provides significant insight into its likely solid-state characteristics.

The crystal structure of tetrazole derivatives is significantly influenced by a network of intermolecular forces, which dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding: For 5-aminotetrazole and its derivatives, hydrogen bonding is a dominant interaction. The amino group (-NH₂) and the nitrogen atoms of the tetrazole ring are primary sites for hydrogen bond donation and acceptance. In the solid state, molecules of this compound are expected to form extensive hydrogen-bonding networks. Specifically, the amino protons can form N-H···N bonds with the nitrogen atoms of the tetrazole ring of adjacent molecules. This is a common feature in the crystal structures of aminotetrazoles, leading to the formation of dimers, chains, or more complex three-dimensional networks that contribute to the stability of the crystal. nih.govevitachem.com For instance, studies on 1,5-disubstituted tetrazoles show the formation of infinite chains through intermolecular N-H···N hydrogen bonds. evitachem.com The interaction of the tetrazole ring's N-H with oxygen atoms (if present in a cocrystal or solvate) is also a significant factor in crystal packing. evitachem.com

van der Waals Interactions and π-π Stacking: The propyl group, being a nonpolar alkyl chain, will primarily engage in weaker van der Waals interactions with neighboring molecules. These interactions, although less strong than hydrogen bonds, are crucial for efficient space-filling in the crystal lattice. Furthermore, the aromatic tetrazole ring allows for π-π stacking interactions. In related structures, such as 1-isopropylideneamino-1H-tetrazol-5-amine, offset face-to-face π-π stacking between parallel tetrazole rings has been observed, with centroid-centroid distances around 3.4663 Å, further stabilizing the crystal structure. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals and π-π stacking forces determines the final crystal packing arrangement.

A comprehensive analysis of the Cambridge Structural Database (CSD) for 1,5-disubstituted 1H-tetrazoles reveals that the majority of intermolecular interactions occur around the two sp² hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring. acs.org These nitrogen atoms act as primary hydrogen bond acceptors from N-H or O-H donors. acs.org

Conformational Analysis: The conformational flexibility of this compound primarily resides in the propyl group. Rotation around the C-C single bonds of the propyl chain allows for different spatial arrangements (e.g., anti, gauche). The specific conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. The tetrazole ring itself is planar. nih.gov In related structures, the substituent groups attached to the ring may be slightly out of this plane. nih.gov Theoretical calculations on related tetrazole derivatives have been used to predict the most stable conformations. researchgate.net

Tautomerism: Tetrazole derivatives can exist in different tautomeric forms. For this compound, the primary tautomerism involves the position of the hydrogen atom on the tetrazole ring, leading to 1H- and 2H-tautomers. Additionally, amino-imino tautomerism is possible for the 5-amino group. However, for 5-aminotetrazoles, the amino tautomer is generally favored. acs.org The presence of the propyl group at the N1 position fixes the substitution on that nitrogen, but the potential for different tautomeric forms in related, unsubstituted or differently substituted tetrazoles is a key aspect of their chemistry. nih.govworktribe.com For example, irbesartan, a drug containing a tetrazole moiety, exhibits desmotropy, where its 1H- and 2H-tetrazole tautomers can be isolated as distinct crystalline forms. worktribe.com The specific tautomeric form present in the solid state of this compound would be definitively determined by X-ray crystallography.

Elemental Analysis (EA) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample to confirm its empirical formula and assess its purity. velp.comrsc.org For a novel or synthesized compound like this compound, EA is a crucial step in its characterization.

The theoretical elemental composition of this compound, which has the molecular formula C₄H₉N₅, is calculated based on its atomic constituents. uni.lucymitquimica.com The experimental values obtained from combustion analysis should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and high purity. nih.gov

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 37.79 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 55.07 |

| Total Molecular Weight | 127.151 g/mol |

Note: The values in this table are calculated based on the molecular formula and standard atomic weights. Experimental results from elemental analysis would be compared against these theoretical percentages to verify the sample's composition and purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For tetrazole derivatives, these calculations are used to understand their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. DFT studies on tetrazole derivatives provide valuable information about their electronic properties and chemical reactivity. researchgate.net

Research on related tetrazole compounds illustrates the application of DFT. For instance, calculations on N-propyl-3-(1H-tetrazol-1-yl)benzamide at the B3LYP/6-311++G(d,p) level were used to analyze its frontier molecular orbitals (FMOs). smolecule.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netsmolecule.com

For N-propyl-3-(1H-tetrazol-1-yl)benzamide, the calculated HOMO and LUMO energies were approximately -7.01 eV and -0.15 eV, respectively, resulting in an energy gap of about 6.86 eV, which points to high kinetic stability. smolecule.com Similar DFT studies on other tetrazole derivatives have been used to correlate quantum chemical parameters with experimental observations, such as corrosion inhibition efficiency. researchgate.net These studies often calculate parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) to explain the interaction mechanism of the molecules with surfaces or biological targets. researchgate.netresearchgate.net

Table 1: Representative DFT Calculation Parameters for Tetrazole Derivatives This table is illustrative of typical parameters used in DFT studies of related compounds, as direct data for 1-propyl-1H-tetrazol-5-amine is not extensively published.

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Finding the most stable molecular structure | smolecule.comresearchgate.net |

| FMO Analysis (HOMO/LUMO) | B3LYP/6-311++G(d,p) | Predicting chemical reactivity and stability | researchgate.netsmolecule.com |

| Global Reactivity Descriptors | B3LYP/6-311++G(d,p) | Calculating hardness, chemical potential, electrophilicity | researchgate.net |

Quantum chemical calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical IR and NMR spectra can be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net

For a novel compound, 1-[4-(3-((1-propyl-1H-tetrazol-5-yl)thio)propoxy)-2-hydroxy-3-propylphenyl]ethanone, which contains the 1-propyl-tetrazole moiety, researchers predicted its vibrational and NMR spectra using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net The predicted NMR chemical shifts were obtained using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The results showed good consistency between the theoretical and experimental ¹H and ¹³C chemical shifts, validating the synthesized structure. researchgate.netresearchgate.net This approach is particularly useful for resolving ambiguities in spectral assignments and confirming the regiochemistry of substitution on the tetrazole ring.

Molecules with flexible groups, such as the propyl chain in "this compound," can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Theoretical studies on 1-[4-(3-((1-propyl-1H-tetrazol-5-yl)thio)propoxy)-2-hydroxy-3-propylphenyl]ethanone involved torsional barrier scanning to map out its conformational space. researchgate.netresearchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be generated. The conformers corresponding to energy minima on this surface are then fully optimized, typically using a DFT method like B3LYP/6-31G(d,p), to find the ground-state structures. researchgate.net This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on "this compound" are not prominent in the literature, simulations on related tetrazole derivatives highlight the utility of this technique. MD simulations can provide insights into how a ligand interacts with its protein target, including the stability of the binding pose and the key intermolecular interactions that persist over the simulation time. mdpi.comunife.it For example, MD simulations of benzofuran-tetrazole derivatives were used to study their potential as agents against Alzheimer's disease. mdpi.com In another study, MD simulations helped guide the structure-activity relationship exploration of tetrazole-containing P2Y14 receptor antagonists by assessing the stability of ligand-protein complexes. unife.it

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug.

Derivatives of "this compound" have been evaluated using this approach. In a study of novel thiopyrano[2,3-b]quinolines containing a 1-propyl-tetrazole moiety, molecular docking was used to identify potential antiviral targets. semanticscholar.org The docking simulations suggested that these compounds could bind to the M2 channel and polymerase basic protein 2 of the influenza A virus. semanticscholar.org

Docking studies on other tetrazole derivatives have revealed that the tetrazole ring can act as a bioisostere of a carboxylic acid group, forming similar hydrogen bond interactions with key amino acid residues in a protein's active site, such as arginine. ontosight.ai For instance, docking simulations of 1,5-disubstituted tetrazoles as neurotransmitter reuptake inhibitors showed that the tetrazole moiety interacts with specific amino acids like Tyr175 and Thr497 in the ligand-binding pocket of the human serotonin transporter (hSERT). biomolther.org

Table 2: Examples of Molecular Docking Studies on Tetrazole Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Thiopyrano[2,3-b]quinolines containing 1-propyl-tetrazole | Influenza A M2 channel, PB2 | Identified as potential antiviral targets. | semanticscholar.org |

| Tetrazole-benzamide derivatives | Cyclooxygenase-2 (COX-2) | Tetrazole ring mimics carboxylate, forming H-bonds with Arg120. | |

| 1,5-Disubstituted tetrazoles | Human Serotonin Transporter (hSERT) | Tetrazole moiety interacts with Tyr175 and Thr497. | biomolther.org |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. SAR analyses describe how changes in the chemical structure of a compound affect its biological activity, while QSAR attempts to build a mathematical model correlating chemical structure with activity. kcl.ac.uknih.gov

While a dedicated SAR/QSAR study for "this compound" is not widely published, extensive research on the broader class of tetrazole derivatives demonstrates the importance of these models. For example, a comparative QSAR study was performed on tetrazole derivatives as allosteric inhibitors of the HCV NS5B polymerase. ingentaconnect.com This study developed a statistical model that successfully correlated molecular descriptors (numerical representations of chemical structure) with inhibitory activity, achieving a high correlation coefficient (r² = 0.8929). ingentaconnect.com

Another QSAR study constructed models to predict the acute oral toxicity of 111 different tetrazole compounds in rats and mice. nih.gov The models were developed following OECD guidelines and successfully passed internal and external validation criteria, showing their promise in forecasting the potential toxicity of new tetrazole compounds. nih.gov SAR studies on linezolid analogues revealed that modifications to the molecule, including the introduction of tetrazole rings, could be systematically evaluated to establish relationships between the size and lipophilicity of substituents and antibacterial activity. kcl.ac.uk These studies are critical for rationally designing safer and more potent therapeutic agents. ontosight.ai

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of tetrazole derivatives, including this compound. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide detailed insights into reaction pathways, transition states, and the energetics of these processes. These studies are crucial for understanding reaction feasibility, predicting regioselectivity, and optimizing synthetic conditions.

The formation of the 1,5-disubstituted tetrazole ring, a core feature of this compound, is often achieved through multicomponent reactions like the Ugi-azide reaction or via [3+2] cycloaddition reactions. Computational models of these reactions reveal the step-by-step molecular transformations.

A common pathway for the synthesis of 1,5-disubstituted-1H-tetrazoles is the Ugi-azide reaction. The mechanism, as depicted in computational studies, generally proceeds through several key steps. scielo.org.mx Initially, the amine and aldehyde components condense to form an imine. scielo.org.mx This imine is then protonated by hydrazoic acid to create a reactive iminium ion. scielo.org.mx A subsequent α-nucleophilic addition of an isocyanide yields a nitrilium ion intermediate. scielo.org.mx The crucial ring-forming step involves the attack of an azide anion on this intermediate, which then undergoes a spontaneous 1,5-dipolar electrocyclization to form the stable tetrazole ring. scielo.org.mx

Another significant area of computational investigation is the thermal decomposition of aminotetrazoles. These studies are vital for assessing the thermal stability of such compounds. For instance, the unimolecular decomposition of the parent compound, 5-aminotetrazole (5-ATZ), has been extensively modeled. unl.edu These calculations predict reaction barriers for various decomposition pathways, identifying the most likely initial products. For 5-iminotetrazole (5-ITZ), a tautomer of 5-ATZ, the initial decomposition is predicted to form hydrogen azide (HN₃) and cyanamide (NH₂CN) with a calculated activation barrier of 199.5 kJ/mol. unl.edu A competing pathway, involving the formation of a metastable intermediate and molecular nitrogen, has a higher activation barrier of 221.6 kJ/mol. unl.edu

For 1,5-diaminotetrazole (DAT), another related compound, theoretical studies have mapped the minimum energy path for its decomposition. sci-hub.se The process is initiated by the breaking of the N1–C5 and N3–N4 bonds, leading to the formation of amino-cyanamide (NH₂CN) and amino-azide (NH₂N₃). sci-hub.se The transition state for this ring-opening reaction has been computationally identified and characterized.

The following tables summarize key energetic data from computational studies on the decomposition of related aminotetrazole compounds. These values, calculated at high levels of theory, provide quantitative insight into the stability and reactivity of the tetrazole ring system.

Table 1: Calculated Activation and Reaction Energies for the Unimolecular Decomposition of 5-Iminotetrazole (5-ITZ)

| Reaction Pathway | Products | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Pathway 1 | HN₃ + NH₂CN | 199.5 | - |

| Pathway 2 | Metastable CH₃N₃ + N₂ | 221.6 | -23.1 |

Data sourced from CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) level of theory. unl.edu

Table 2: Calculated Energy Barrier for the Decomposition of 1,5-Diaminotetrazole (DAT)

| Reaction | Products | Activation Energy (kcal/mol) |

| DAT Decomposition | NH₂N₃ + NH₂CN | 47.98 |

Data sourced from calculations at the CCSD(T)/6-311G//MP2/6-311G** level of theory. sci-hub.se

These computational findings highlight that the stability of the tetrazole ring is significant, requiring considerable energy to overcome the activation barriers for decomposition. The specific substituents on the tetrazole ring, such as the N-propyl group in this compound, can influence these energy barriers, a factor that can be precisely modeled through further theoretical studies. DFT calculations on substituted azidothiazole systems have shown that electron-donating groups like amino groups tend to shift the azide-tetrazole equilibrium towards the cyclic tetrazole form, which is the stable isomer. nih.gov This stabilization is a key factor in the successful synthesis and isolation of aminotetrazole compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-propyl-1H-tetrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic or basic conditions. For example, diazonium salt formation using boron trifluoride etherate and nitrite reagents at low temperatures (-20°C) is a key step, as demonstrated in pyrazole-amine syntheses . Reaction optimization (e.g., continuous flow reactors, catalyst selection) improves selectivity and yield. Contradictions in yields may arise from variations in solvent systems (THF vs. ether) or stoichiometric ratios of reagents like 3-methylbutyl nitrite .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : NMR shows distinct peaks for the tetrazole ring protons (~8–9 ppm) and propyl chain signals (0.5–1.5 ppm for CH, 1.2–1.8 ppm for CH) .

- IR : Stretching vibrations for N–H (3100–3500 cm) and C–N (1350–1500 cm) confirm amine and tetrazole functionalities .

- X-ray Diffraction : Crystal structures reveal planar tetrazole rings and intermolecular hydrogen bonding, critical for validating molecular geometry .

Q. What thermodynamic properties of this compound are critical for stability assessments in storage and handling?

- Methodological Answer : Key parameters include:

- Enthalpy of Formation (ΔfH°) : Calculated via Gaussian 03 for gas-phase stability .

- Thermal Decomposition Temperature : Determined by TGA/DSC, with decomposition typically >200°C for tetrazole derivatives .

- Sublimation Enthalpy (ΔsubH) : Measured via calorimetry to predict volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

- Methodological Answer : Systematic screening of catalysts (e.g., BF vs. POCl) and reaction kinetics analysis (via in-situ FTIR or HPLC) can identify optimal conditions. For example, BF etherate enhances diazonium salt stability in THF, while POCl may induce side reactions in polar solvents . Multivariate DOE (Design of Experiments) models are recommended to isolate critical variables.

Q. What computational methods are employed to predict the detonation properties of this compound-based energetic materials?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOF) and bond dissociation energies .

- Detonation Velocity/Pressure : EXPLO5 v6.01 uses crystal density and HOF to predict performance (e.g., velocity >9000 m/s for nitro-functionalized salts) .

- Sensitivity Analysis : Impact and friction sensitivity are modeled using the Kamlet-Jacobs equations .

Q. What strategies optimize the thermal stability of this compound salts for applications in high-performance explosives?

- Methodological Answer :

- Salt Formation : Nitrogen-rich counterions (e.g., ammonium, guanidinium) improve thermal stability (decomposition up to 299°C) .

- Crystal Engineering : Metal-organic frameworks (MOFs) with potassium or sodium ions enhance structural rigidity, as seen in 2D coordination polymers .

- Additive Screening : Stabilizers like graphitic carbon nitride reduce decomposition rates under thermal stress .

Q. How do substitution patterns on the tetrazole ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorobenzyl or nitro groups at the 3-position increase antimicrobial potency by enhancing membrane permeability .

- In Silico Docking : AutoDock Vina predicts binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase) .

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains validates activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。